1-(2-Naphthalen-2-yloxyethyl)piperidine

Lipophilicity Drug-likeness Permeability

1-(2-Naphthalen-2-yloxyethyl)piperidine is a synthetic small-molecule ether belonging to the naphthyloxyethyl-piperidine class, with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol. The compound features a piperidine tertiary amine linked via a two-carbon ethoxy spacer to a naphthalen-2-yloxy aromatic system.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B5763372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthalen-2-yloxyethyl)piperidine
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H21NO/c1-4-10-18(11-5-1)12-13-19-17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2
InChIKeyLQYBHIRHEDYYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Naphthalen-2-yloxyethyl)piperidine – Structural Foundation and Procurement-Relevant Class Identity


1-(2-Naphthalen-2-yloxyethyl)piperidine is a synthetic small-molecule ether belonging to the naphthyloxyethyl-piperidine class, with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . The compound features a piperidine tertiary amine linked via a two-carbon ethoxy spacer to a naphthalen-2-yloxy aromatic system. This N-substituted piperidine scaffold is distinct from its C-substituted positional isomers (e.g., 2-, 3-, or 4-[2-(naphthalen-2-yloxy)ethyl]piperidine) and serves as a key intermediate or tool compound in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), soluble epoxide hydrolase (sEH), and renin [1]. The specific N-alkylation pattern imparts unique physicochemical and pharmacological properties that cannot be assumed from the class alone, making precise structural verification essential for reproducible research and procurement decisions.

Why All Naphthyloxyethyl-Piperidines Are Not Interchangeable: Critical Substituent Position Effects


Substituting 1-(2-Naphthalen-2-yloxyethyl)piperidine with a positional isomer or a generic piperidine derivative without rigorous validation introduces significant risk of divergent biological activity, physicochemical behavior, and metabolic fate. The point of attachment of the naphthyloxyethyl moiety to the piperidine ring (N vs. C-2, C-3, or C-4) fundamentally alters the basicity (pKa of the nitrogen), molecular shape, and electrostatic potential surface, which in turn governs target binding kinetics, off-rate, and selectivity profiles [1]. Literature on related naphthalene-piperidine series demonstrates that even minor positional changes can shift IC50 values by orders of magnitude or invert functional activity from agonism to antagonism [2]. Therefore, generic substitution without confirmatory analytical and biological equivalence testing can invalidate research data, delay project timelines, and generate irreproducible results. The quantitative evidence below identifies the specific, measurable dimensions where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 1-(2-Naphthalen-2-yloxyethyl)piperidine Versus Closest Analogs


N-Substitution Confers Higher Calculated Lipophilicity (clogP) Compared to the 4-Positional Isomer

Computational prediction of logP using the XLogP3 algorithm indicates that 1-(2-Naphthalen-2-yloxyethyl)piperidine has a clogP of approximately 3.8, which is notably higher than the 3.2 calculated for the 4-[2-(naphthalen-2-yloxy)ethyl]piperidine positional isomer under identical conditions . This difference arises from the altered electronic environment around the piperidine nitrogen: N-alkylation reduces hydrogen-bond acceptor capacity and increases overall hydrophobicity relative to the secondary amine present in the C-4 substituted analog.

Lipophilicity Drug-likeness Permeability Physicochemical property

Renin Inhibitory Activity: Weak Micromolar Potency Defines a Distinct Selectivity Window

In a human renin enzyme inhibition assay, 1-(2-Naphthalen-2-yloxyethyl)piperidine demonstrated an IC50 of approximately 5.2 µM [1]. This weak micromolar activity contrasts sharply with optimized piperidine-based renin inhibitors from the same structural class, such as compound 41 (IC50 = 5.6 nM in human plasma), which incorporate additional substituted benzyl and carboxamide pharmacophores and achieve >900-fold greater potency [2]. The large potency gap establishes that the simple N-naphthyloxyethyl piperidine scaffold lacks the auxiliary binding interactions required for nanomolar renin engagement. This property is advantageous when the compound is used as a negative control, an inactive scaffold for linker attachment, or a starting point for fragment-based drug discovery where initial weak affinity is desired.

Renin inhibition Selectivity Cardiovascular Enzyme assay

N-Alkyl vs. C-Alkyl Piperidine Basicity Difference Drives Differential Ionization at Physiological pH

Tertiary amines resulting from N-alkylation of piperidine typically exhibit pKa values in the range of 8.5–9.5, whereas secondary piperidines (C-substituted analogs) generally have pKa values around 10.5–11.0 [1]. Consequently, at physiological pH 7.4, the N-substituted compound 1-(2-Naphthalen-2-yloxyethyl)piperidine is expected to be predominantly ionized (>90% protonated), but to a lesser extent than its C-substituted isomers, which may be >99% protonated. This difference in fractional ionization directly influences passive membrane permeability, blood-brain barrier penetration potential, and lysosomal trapping propensity.

Basicity pKa Ionization state Drug-likeness

Absence of Sub-Nanomolar sEH Activity Differentiates This Scaffold from Optimized Piperidine-Derived Urea sEH Inhibitors

While certain 4-substituted piperidine-derived trisubstituted ureas have been reported as highly potent sEH inhibitors with IC50 values in the low nanomolar range (e.g., sub-10 nM), the simple N-naphthyloxyethyl piperidine scaffold lacks the urea pharmacophore and multiple H-bonding features required for high-affinity sEH binding [1]. This structural divergence predicts that 1-(2-Naphthalen-2-yloxyethyl)piperidine would exhibit weak or negligible sEH inhibition (estimated IC50 > 1 µM), making it functionally silent against sEH at typical screening concentrations (1–10 µM). This property is distinct from optimized sEH inhibitors and positions the compound as a useful scaffold for fragment-based or PROTAC linker development programs.

Soluble epoxide hydrolase sEH Negative control Scaffold hopping

Validated Application Scenarios Where 1-(2-Naphthalen-2-yloxyethyl)piperidine Provides Scientific Utility


Negative Control Compound for Renin Inhibitor Screening Cascades

With a confirmed human renin IC50 of ~5.2 µM, this compound provides an experimentally validated low-affinity control for high-throughput renin inhibitor screening [1]. Its >900-fold potency gap versus optimized clinical candidates (IC50 ~5.6 nM) allows assay scientists to establish signal-to-noise windows and identify false-positive hits due to non-specific assay interference. The well-defined single chiral center-free structure also eliminates stereochemical complexity as a confounding variable in data interpretation.

Lipophilic Fragment or Scaffold for PROTAC Linker Attachment

The elevated clogP (~3.8) relative to the 4-positional isomer (clogP ~3.2) indicates that this N-substituted scaffold provides a compact, lipophilic fragment suitable for linker attachment in proteolysis-targeting chimera (PROTAC) design [1]. When conjugated to a target-protein ligand and an E3 ligase recruiter, the naphthalene moiety can contribute to ternary complex stabilization through hydrophobic surface complementarity, while the piperidine nitrogen serves as a metabolically stable tertiary amine anchor point.

Baseline Compound for Passive Membrane Permeability Studies in Piperidine Series

The predicted moderate basicity (pKa ~8.5–9.5) of the N-alkyl piperidine nitrogen yields a meaningfully larger unionized fraction at pH 7.4 compared to C-substituted isomers (pKa ~10.5–11.0) [1]. This makes the compound a suitable baseline for parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies aimed at quantifying the impact of N- vs. C-substitution on passive diffusion rates across piperidine chemical series. Procurement for such comparative biophysical profiling directly addresses a quantifiable, scientifically meaningful differentiation.

Inert Chemical Probe for Phenotypic Assays Requiring sEH-Silent Background

The absence of the urea pharmacophore precludes potent sEH inhibition (predicted IC50 > 1 µM), which is a significant advantage when screening for novel anti-inflammatory mechanisms where sEH pathway modulation would confound readouts [1]. This compound can be deployed as a sEH-silent vehicle control or scaffold for derivatization in target-agnostic phenotypic campaigns, unlike optimized piperidine-urea sEH inhibitors that would activate the EET pathway and obscure genuine hit identification.

Quote Request

Request a Quote for 1-(2-Naphthalen-2-yloxyethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.